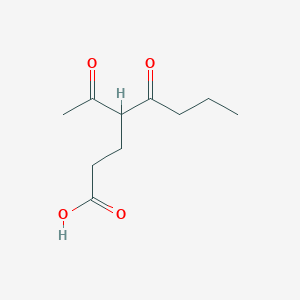

4-Acetyl-5-oxooctanoic acid

CAS No.: 90208-45-0

Cat. No.: VC19236482

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90208-45-0 |

|---|---|

| Molecular Formula | C10H16O4 |

| Molecular Weight | 200.23 g/mol |

| IUPAC Name | 4-acetyl-5-oxooctanoic acid |

| Standard InChI | InChI=1S/C10H16O4/c1-3-4-9(12)8(7(2)11)5-6-10(13)14/h8H,3-6H2,1-2H3,(H,13,14) |

| Standard InChI Key | SKQFAKIUHXEBIM-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=O)C(CCC(=O)O)C(=O)C |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The IUPAC name 4-acetyl-5-oxooctanoic acid denotes an eight-carbon chain (-octanoic acid) substituted with an acetyl group (-) at position 4 and a ketone () at position 5. The carboxylic acid terminus at carbon 8 contributes to its polarity and capacity for hydrogen bonding. The structural formula is represented as:

Key spectroscopic identifiers include:

-

IR: Strong absorption bands at ~1700 cm (ketone C=O) and ~2500–3300 cm (carboxylic acid O-H) .

-

H NMR: Signals at δ 2.42–2.48 ppm (m, 2H, acetyl methyl), δ 1.65–1.80 ppm (m, 2H, methylene adjacent to ketone), and δ 1.83–1.97 ppm (m, 2H, methylene near carboxylic acid) .

Structural Analogues and Comparative Analysis

Structural analogues of 4-acetyl-5-oxooctanoic acid exhibit variations in chain length or functional group placement, which influence reactivity and applications (Table 1) .

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 4-Acetyl-5-oxohexanoic acid | 54605-46-8 | Shorter chain; higher solubility | |

| 5-Oxohexanoic acid | 3128-06-1 | Lacks acetyl group; simpler metabolism | |

| 4-Acetyl-6-methyl-5-oxoheptanoic acid | 90208-46-1 | Branched methyl group alters steric effects |

The presence of both acetyl and ketone groups in 4-acetyl-5-oxooctanoic acid distinguishes it from simpler carboxylic acids, enabling participation in conjugate addition and keto-enol tautomerism .

Synthesis and Manufacturing

Green Chemistry Approaches

Recent advances emphasize solvent-free reactions and biocatalysis. For example, lipase enzymes (e.g., Candida antarctica) catalyze ester hydrolysis under mild conditions, reducing energy consumption and waste .

Physicochemical Properties

Reactivity

The compound participates in:

-

Nucleophilic Acyl Substitution: Reaction with amines to form amides.

-

Knoevenagel Condensation: With aldehydes to generate α,β-unsaturated ketones .

-

Reduction: Catalytic hydrogenation reduces the ketone to a secondary alcohol .

Applications in Pharmaceutical and Material Sciences

Drug Intermediate Synthesis

4-Acetyl-5-oxooctanoic acid serves as a precursor in synthesizing γ-aminobutyric acid (GABA) analogues. For instance, its ketone group undergoes reductive amination to produce bioactive molecules with central nervous system activity . A 2025 study demonstrated its use in synthesizing fluorinated anti-inflammatory agents via Pd-catalyzed cross-coupling .

Polymer Chemistry

Incorporation into polyesters enhances thermal stability. Copolymerization with ε-caprolactone yields materials with tunable degradation rates, suitable for medical implants .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

-

Biological Activity Screening: Exploring antimicrobial and anticancer properties.

-

Environmental Impact Studies: Assessing biodegradation pathways in soil and water.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume